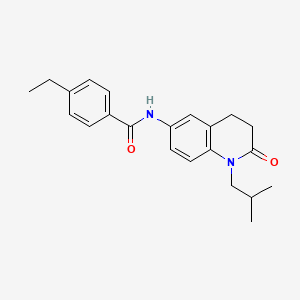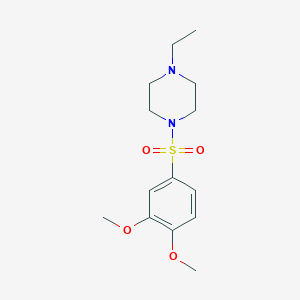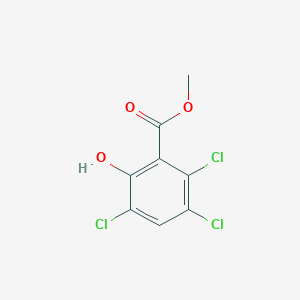
Methyl 2,3,5-trichloro-6-hydroxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2,3,5-trichloro-6-hydroxybenzoate is a chemical compound with the molecular formula C8H5Cl3O3 . It has a molecular weight of 255.48 . The compound is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5Cl3O3/c1-14-8(13)5-6(11)3(9)2-4(10)7(5)12/h2,12H,1H3 . This compound contains a total of 19 bonds, including 14 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, and 1 aromatic hydroxyl .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 255.48 .科学的研究の応用
Occurrence and Environmental Fate
- Parabens, including derivatives similar to Methyl 2,3,5-trichloro-6-hydroxybenzoate, are widely used as preservatives in foodstuffs, cosmetics, and pharmaceuticals. Their presence in aquatic environments has raised concerns due to their potential endocrine-disrupting effects. Despite wastewater treatments effectively reducing paraben concentrations, they persist in the environment, including surface waters and sediments, due to continuous discharge. Chlorinated derivatives of parabens have been detected in various water sources, indicating their potential transformation and stability in aquatic systems (Haman, Dauchy, Rosin, & Munoz, 2015).
Toxicity and Human Health Risk
- Methyl paraben, a compound structurally similar to this compound, has been extensively studied for its safety profile. It is found to be non-toxic through oral and parenteral routes and does not accumulate in the body. Despite its practical non-toxic nature, some studies have reported sensitization and allergic reactions in individuals exposed to parabens, though such reactions are generally associated with damaged or broken skin. The need for further investigation into the allergenicity of ingested parabens remains (Soni, Taylor, Greenberg, & Burdock, 2002).
Potential for Endocrine Disruption
- Research on paraben esters, compounds related to this compound, has highlighted their endocrine toxicity, absorption, and human exposure risks. Studies suggest that parabens, due to their estrogenic and genotoxic activities, could potentially interfere with human health, particularly concerning breast cancer incidence, reproductive functions, and the development of malignant melanoma. The need for comprehensive evaluations to understand the full spectrum of health risks associated with parabens and similar compounds is emphasized (Darbre & Harvey, 2008).
Analytical Detection and Environmental Monitoring
- The analytical determination of antioxidants, which can be applied to study compounds like this compound, involves various methodologies including spectrophotometry and electrochemical sensors. These techniques are crucial for assessing the antioxidant activity and potentially monitoring the presence and degradation products of such compounds in environmental samples (Munteanu & Apetrei, 2021).
Safety and Hazards
This compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .
特性
IUPAC Name |
methyl 2,3,5-trichloro-6-hydroxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O3/c1-14-8(13)5-6(11)3(9)2-4(10)7(5)12/h2,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKRDBIRHHPUOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1Cl)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(4E)-1-(3,4-dichlorophenyl)-4-[(4-ethoxyphenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B2701963.png)
![4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2701967.png)
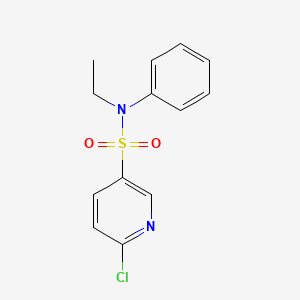
![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]benzenesulfonamide](/img/structure/B2701969.png)

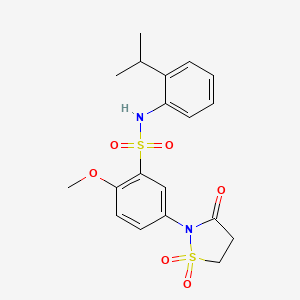

![5-(1,3-benzodioxol-5-ylmethylene)-3-{[4-(2,6-dimethylphenyl)piperazino]methyl}-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2701979.png)
![N-(1,3-Benzodioxol-5-ylmethyl)-N'-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide](/img/structure/B2701980.png)

